
Potential Toxicological Profile of Devaleryl
Valsartan Impurity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Devaleryl Valsartan Impurity

Cat. No.: B121866 Get Quote
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Introduction
Devaleryl Valsartan Impurity, chemically known as (S)-N-(1-Carboxy-2-methylprop-1-yl)-N-

[2′-(1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]amine, is a known process impurity and degradation

product of the angiotensin II receptor antagonist, valsartan.[1][2] The control of impurities in

active pharmaceutical ingredients (APIs) is a critical aspect of drug development and

manufacturing to ensure patient safety. This technical guide provides an in-depth analysis of

the potential toxicological profile of Devaleryl Valsartan Impurity, drawing upon available data

for structurally related compounds, regulatory guidelines, and in silico predictive methods.

The recent focus on impurities in the "sartan" class of drugs has been intense, primarily due to

the detection of potentially genotoxic nitrosamine impurities such as N-nitrosodimethylamine

(NDMA) and N-nitrosodiethylamine (NDEA).[3][4] It is therefore crucial to rigorously evaluate

the toxicological potential of all impurities, including non-nitrosated compounds like Devaleryl
Valsartan Impurity, to ensure the safety and quality of valsartan-containing medicines.

Regulatory Framework for Impurity Qualification
The qualification of impurities in new drug substances is governed by the International Council

for Harmonisation (ICH) guideline Q3A(R2). This guideline outlines the thresholds at which

impurities must be reported, identified, and qualified. Qualification is the process of gathering
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and evaluating data to establish the biological safety of an individual impurity at a specified

level.

Table 1: ICH Q3A(R2) Thresholds for Impurity Qualification

Maximum Daily
Dose

Reporting
Threshold

Identification
Threshold

Qualification
Threshold

≤ 2 g/day 0.05%

0.10% or 1.0 mg per

day intake (whichever

is lower)

0.15% or 1.0 mg per

day intake (whichever

is lower)

> 2 g/day 0.03% 0.05% 0.05%

For impurities that are also significant metabolites in animal or human studies, they are

generally considered qualified. If an impurity exceeds the qualification threshold and is not a

significant metabolite, further toxicological evaluation is typically required.

Assessment of Genotoxic Potential
A primary concern for any pharmaceutical impurity is its potential for genotoxicity, as this can

indicate carcinogenic potential. The evaluation of genotoxicity is often conducted in a step-wise

manner, starting with in vitro tests.

Evidence from a Structurally Related Analogue: N-
Nitroso-Devaleryl Valsartan
While direct mutagenicity data for Devaleryl Valsartan Impurity is not publicly available, a

comprehensive genotoxicity assessment has been conducted on its N-nitroso derivative, (S)-2-

(((2'-(1H-tetrazol-5-yl)-[1,1′-biphenyl]-4-yl)methyl)(nitroso)amino)-3-methylbutanoic acid.[5][6]

This is a critical piece of information, as the introduction of a nitroso group often increases the

genotoxic potential of a molecule.

A study investigating this N-nitroso analogue reported the following findings:

Ames Test (in vitro): The compound was found to be devoid of mutagenic potential in a non-

GLP bacterial reverse mutation assay (Ames test).[5][6]
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Transgenic Rodent (TGR) Gene Mutation Assay (in vivo): The impurity was not mutagenic in

a Muta™Mouse study, a sensitive in vivo assay for detecting gene mutations.[5][6]

The negative results in both in vitro and in vivo mutagenicity assays for the N-nitrosated form of

Devaleryl Valsartan provide a strong indication that the non-nitrosated Devaleryl Valsartan
Impurity is also unlikely to be mutagenic. According to ICH M7 guidelines, an impurity that is

not mutagenic in the Ames test may be classified as a Class 5 impurity, meaning it can be

controlled at the levels established by ICH Q3A/B guidelines.[5]

In Silico Toxicology Predictions
In the absence of experimental data, in silico (computational) toxicology models can provide

valuable insights into the potential toxicity of a compound.[7][8] These models use the chemical

structure of a substance to predict its potential to cause various types of toxicity, including

mutagenicity.

A variety of software tools are available for this purpose, including:

DEREK (Deductive Estimation of Risk from Existing Knowledge): Identifies structural alerts

for toxicity based on a knowledge base of structure-toxicity relationships.[9]

Sarah Nexus: A statistical-based system for predicting mutagenicity.

TEST (Toxicity Estimation Software Tool): A suite of tools for predicting various toxicological

endpoints.[7]

ProTox-II and Lazar: Web-based platforms for predicting toxicity.[7]

While a formal in silico assessment of Devaleryl Valsartan Impurity is not publicly available, it

is a standard approach used in the pharmaceutical industry to prioritize testing and support risk

assessments for impurities. Given the lack of structural alerts typically associated with

mutagenicity (e.g., aromatic nitro groups, N-nitroso moieties, alkylating agents) in the

Devaleryl Valsartan Impurity structure, it is predicted that in silico models would likely classify

it as non-mutagenic.

General Toxicological Profile

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/362765618_Genotoxicity_evaluation_of_a_valsartan-related_complex_N-nitroso-impurity
https://pubmed.ncbi.nlm.nih.gov/35988810/
https://www.benchchem.com/product/b121866?utm_src=pdf-body
https://www.benchchem.com/product/b121866?utm_src=pdf-body
https://www.researchgate.net/publication/362765618_Genotoxicity_evaluation_of_a_valsartan-related_complex_N-nitroso-impurity
https://www.svkm-iop.ac.in/docs/publications/2023/42%20Drug%20Degradation%20Prediction,%20In%20Silico%20Toxicity%20Assessment%20and%20Development%20of%20Stability-Indicating,%20Quality%20by%20Design%20Enabled%20UFLC%20Method%20for%20Sacubitril-Valsartan.pdf
https://aseestant.ceon.rs/index.php/arhfarm/article/download/32966/18509/
https://pubmed.ncbi.nlm.nih.gov/13677480/
https://www.svkm-iop.ac.in/docs/publications/2023/42%20Drug%20Degradation%20Prediction,%20In%20Silico%20Toxicity%20Assessment%20and%20Development%20of%20Stability-Indicating,%20Quality%20by%20Design%20Enabled%20UFLC%20Method%20for%20Sacubitril-Valsartan.pdf
https://www.svkm-iop.ac.in/docs/publications/2023/42%20Drug%20Degradation%20Prediction,%20In%20Silico%20Toxicity%20Assessment%20and%20Development%20of%20Stability-Indicating,%20Quality%20by%20Design%20Enabled%20UFLC%20Method%20for%20Sacubitril-Valsartan.pdf
https://www.benchchem.com/product/b121866?utm_src=pdf-body
https://www.benchchem.com/product/b121866?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b121866?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Beyond genotoxicity, a comprehensive toxicological profile includes an assessment of acute,

repeated-dose, and reproductive toxicity.

Available Data
A publicly available Safety Data Sheet (SDS) for Devaleryl Valsartan Impurity indicates that

there is "No data available" for most toxicological endpoints, including acute toxicity (oral,

dermal, inhalation), skin corrosion/irritation, serious eye damage/irritation, and specific target

organ toxicity.[10] The compound is described as a "Pharmaceutical related compound of

unknown potency."[10] This highlights the significant lack of direct experimental data on the

general toxicity of this impurity.

In Silico Predictions for General Toxicity
In silico tools can also be used to predict other toxicological endpoints. These predictions can

help to identify potential hazards that may require further investigation. For Devaleryl
Valsartan Impurity, predictions would likely focus on endpoints such as hepatotoxicity,

cardiotoxicity, and developmental toxicity, given the therapeutic class of the parent drug.

Experimental Protocols
In the absence of specific experimental data for Devaleryl Valsartan Impurity, this section

outlines the standard methodologies for key toxicological studies that would be required for its

qualification, should it exceed the ICH thresholds.

Bacterial Reverse Mutation Assay (Ames Test)
This is a widely used in vitro test for identifying gene mutations.

Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli

with mutations in genes involved in histidine or tryptophan synthesis, respectively. The

bacteria are exposed to the test substance with and without a metabolic activation system

(S9 mix). A positive result is indicated by a significant increase in the number of revertant

colonies (bacteria that have regained the ability to synthesize the amino acid) compared to

the control.

Methodology:
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Strains: A minimum of five strains are typically used (e.g., S. typhimurium TA98, TA100,

TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

Metabolic Activation: Tests are performed with and without a rat liver homogenate (S9

fraction) to assess the mutagenicity of both the parent compound and its metabolites.

Procedure: The test substance, bacterial culture, and S9 mix (if applicable) are combined

and plated on minimal agar plates.

Incubation: Plates are incubated for 48-72 hours.

Evaluation: The number of revertant colonies is counted and compared to a negative

control. Positive controls are also included to ensure the validity of the test system.

In Vivo Mammalian Erythrocyte Micronucleus Test
This assay is used to detect chromosomal damage or damage to the mitotic apparatus in vivo.

Principle: The test substance is administered to rodents (usually mice or rats). The animals

are then euthanized, and bone marrow or peripheral blood is collected. The erythrocytes are

examined for the presence of micronuclei, which are small nuclei that form from

chromosome fragments or whole chromosomes that are not incorporated into the main

nucleus during cell division.

Methodology:

Animal Model: Typically, young adult mice or rats of a defined strain are used.

Dose Administration: The test substance is administered, usually by oral gavage or

intraperitoneal injection, at multiple dose levels. A vehicle control and a positive control are

included.

Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points

after treatment.

Slide Preparation and Staining: Smears are prepared and stained to visualize the

erythrocytes and micronuclei.
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Analysis: A large number of immature (polychromatic) erythrocytes are scored for the

presence of micronuclei. The ratio of polychromatic to normochromatic erythrocytes is also

determined as an indicator of cytotoxicity.

Signaling Pathways and Workflows
Angiotensin II Signaling Pathway (Target of Parent Drug)
Valsartan, the parent drug, is an angiotensin II receptor blocker (ARB).[11] It selectively blocks

the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of

angiotensin II.[11] While Devaleryl Valsartan Impurity is structurally related to valsartan, its

pharmacological activity at the AT1 receptor is not well characterized. It is generally assumed

that impurities have significantly less or no pharmacological activity compared to the API.

Angiotensinogen Renin Angiotensin I ACE Angiotensin II

AT1 Receptor

Binds to

Vasoconstriction,
Aldosterone Secretion,

Cell Proliferation

ActivatesValsartan
(Parent Drug)

Blocks

Devaleryl Valsartan
Impurity

Potential for weak
or no interaction

Click to download full resolution via product page

Figure 1. Simplified Angiotensin II signaling pathway and the site of action of Valsartan.

Workflow for Toxicological Risk Assessment of a
Pharmaceutical Impurity
The logical workflow for assessing the toxicological risk of a pharmaceutical impurity like

Devaleryl Valsartan Impurity follows a structured approach, integrating regulatory guidelines,

in silico predictions, and in vitro/in vivo testing as needed.
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Figure 2. Logical workflow for the toxicological risk assessment of a pharmaceutical impurity.
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Conclusion and Recommendations
Based on the available evidence, the potential toxicological profile of Devaleryl Valsartan
Impurity can be summarized as follows:

Genotoxicity: There is a low probability of genotoxic potential. This conclusion is strongly

supported by the negative mutagenicity results from both in vitro and in vivo studies on the

N-nitroso analogue, a compound that would be expected to have a higher genotoxic

potential.[5][6] The chemical structure of Devaleryl Valsartan Impurity lacks common

structural alerts for mutagenicity.

General Toxicity: There is a lack of publicly available data on the general toxicological effects

of this impurity.[10]

Recommendations for Drug Development Professionals:

Control within ICH Limits: The primary strategy should be to control the level of Devaleryl
Valsartan Impurity in the valsartan API and finished drug product to be at or below the ICH

Q3A(R2) identification threshold.

Risk Assessment for Levels Above Thresholds: If levels exceed the qualification threshold, a

comprehensive risk assessment should be performed. This would ideally begin with an in

silico toxicology assessment for mutagenicity and other key endpoints.

Targeted Testing: If the in silico assessment is inconclusive or raises concerns, or if required

by regulatory authorities, a bacterial reverse mutation (Ames) test should be conducted as

the first step in experimental evaluation. Given the strong negative data on the N-nitroso

analogue, a negative Ames test result for Devaleryl Valsartan Impurity would provide

substantial evidence of its lack of mutagenic potential.

Documentation: All efforts to characterize, quantify, and assess the toxicological risk of this

impurity should be thoroughly documented to support regulatory filings.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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